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Introduction

The dinitrosalicylic acid (DNS or DNSA) method is a widely used colorimetric assay for the

quantitative determination of reducing sugars.[1][2] This protocol details its application for

measuring the enzymatic activity of amylase. Amylases are enzymes that catalyze the

hydrolysis of starch into smaller carbohydrate units, including reducing sugars like maltose and

glucose.[3] The assay's principle is based on the reduction of 3,5-dinitrosalicylic acid by these

reducing sugars in an alkaline solution under heat. This reaction results in the formation of 3-

amino-5-nitrosalicylic acid, an orange-red colored compound, whose absorbance can be

measured spectrophotometrically at 540 nm.[1][3][4] The intensity of the color produced is

directly proportional to the concentration of reducing sugars generated, which in turn correlates

with the activity of the amylase enzyme.[3]

Materials and Reagents
Equipment

Spectrophotometer capable of reading at 540 nm

Cuvettes

Water bath (100°C and reaction temperature, e.g., 40°C)

Ice bath
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Vortex mixer

Calibrated micropipettes and tips

Glass test tubes with caps

Volumetric flasks and beakers

Reagent Preparation
Quantitative data for reagent preparation is summarized in the table below.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent Component
Quantity (for 100
mL)

Preparation Steps

DNS Reagent
3,5-Dinitrosalicylic

Acid
1.0 g

1. Dissolve 1.0 g of

DNS in 50 mL of

purified water by

gently heating. 2. In a

separate beaker,

dissolve 30 g of

Sodium Potassium

Tartrate in ~20-30 mL

of water.[5] 3. Slowly

add the Sodium

Potassium Tartrate

solution to the DNS

solution. 4. Add 20 mL

of 2 N NaOH. 5. Bring

the final volume to

100 mL with purified

water. Store in a dark

bottle.

Sodium Potassium

Tartrate (Rochelle

Salt)

30.0 g

Sodium Hydroxide

(NaOH)
2 N solution (20 mL)

Purified Water up to 100 mL

Substrate Solution

(1% w/v)

Soluble Starch 1.0 g 1. Make a paste with

1.0 g of soluble starch

in a small amount of

the assay buffer. 2.

Add the paste to ~90

mL of boiling assay

buffer with constant

stirring.[5] 3. Cool to

room temperature and
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adjust the final volume

to 100 mL with the

buffer.

Assay Buffer 100 mL

Assay Buffer Sodium Phosphate 20 mM

Prepare a 20 mM

sodium phosphate

buffer containing 6.7

mM NaCl. Adjust the

pH to the desired

value for the specific

amylase (e.g., pH

6.9).[6]

Sodium Chloride

(NaCl)
6.7 mM

Maltose Standard

(0.2% w/v)
Maltose Monohydrate 0.2 g

Dissolve 0.2 g of

maltose in 100 mL of

purified water to

create a stock solution

of 2 mg/mL.[6]

Purified Water 100 mL

Experimental Protocols
Part A: Maltose Standard Curve Construction
A standard curve is essential to determine the concentration of reducing sugars produced in

the enzymatic reaction.

Prepare Dilutions: Prepare a series of maltose standard solutions from the 0.2% (2 mg/mL)

stock solution as detailed in the table below.

Reaction Setup: In separate, labeled test tubes, add 1.0 mL of each maltose dilution. Include

a blank tube containing 1.0 mL of purified water.
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Add DNS Reagent: Add 1.0 mL of the DNS reagent to each tube and mix well using a vortex

mixer.[7]

Incubation: Place all tubes in a boiling water bath (100°C) for exactly 5-15 minutes.[6][7] A

consistent time should be used for all standards and samples.

Cooling: Transfer the tubes to an ice bath or a cold water bath to cool to room temperature.

This step stabilizes the color.[1]

Dilution: Add 9.0 mL of purified water to each tube and mix thoroughly.[6]

Absorbance Measurement: Measure the absorbance of each solution at 540 nm using a

spectrophotometer, with the blank tube as the reference.

Plot Curve: Plot a graph of absorbance (A₅₄₀) on the Y-axis versus the amount of maltose

(mg) on the X-axis. Perform a linear regression to obtain the equation of the line (y = mx +

c).

Tube No.
Volume of
0.2% Maltose
Stock (mL)

Volume of
Purified Water
(mL)

Final Maltose
Concentration
(mg/mL)

Total Maltose
(mg)

Blank 0.0 1.0 0.0 0.0

1 0.1 0.9 0.2 0.2

2 0.2 0.8 0.4 0.4

3 0.4 0.6 0.8 0.8

4 0.6 0.4 1.2 1.2

5 0.8 0.2 1.6 1.6

6 1.0 0.0 2.0 2.0

Part B: Amylase Activity Assay
Reaction Setup: Prepare test tubes as described in the table below. Pre-incubate the tubes

containing the substrate solution at the desired reaction temperature (e.g., 40°C) for 5
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minutes to equilibrate.[7]

Enzyme Reaction: At timed intervals, add 0.5 mL of the appropriately diluted amylase
solution to the "Test Sample" tubes to initiate the reaction. For the "Enzyme Blank," the

enzyme is added after the stop reagent.

Incubation: Incubate the reaction mixture for a precise period (e.g., 15 minutes) at the

chosen temperature (e.g., 40°C).[7]

Stop Reaction: Terminate the reaction by adding 1.0 mL of DNS reagent to each tube at

precisely timed intervals. The alkaline nature of the DNS reagent stops the enzymatic

activity.

Color Development: Add 0.5 mL of the enzyme solution to the "Enzyme Blank" tube. Place

all tubes in a boiling water bath for 5-15 minutes (use the same time as for the standard

curve).

Cooling & Dilution: Cool the tubes to room temperature and add 9.0 mL of purified water.

Absorbance Measurement: Measure the absorbance at 540 nm against the "Substrate

Blank."

Tube ID
1% Starch
Solution (mL)

Assay Buffer
(mL)

Amylase
Solution (mL)

DNS Reagent
(mL)

Substrate Blank 0.5 0.5 - 1.0

Enzyme Blank - 1.0
0.5 (added after

DNS)
1.0

Test Sample 0.5 - 0.5 1.0

Data Analysis and Calculation
Correct Absorbance: Calculate the net absorbance for your test sample:

Net A₅₄₀ = A₅₄₀ (Test Sample) - A₅₄₀ (Enzyme Blank)
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Determine Amount of Maltose: Using the linear equation from the standard curve (y = mx +

c), calculate the amount of maltose (in mg) produced in your assay:

Amount of Maltose (mg) = (Net A₅₄₀ - c) / m

Where 'y' is the Net A₅₄₀, 'm' is the slope, and 'c' is the y-intercept.

Calculate Enzyme Activity: One unit (U) of amylase activity is often defined as the amount of

enzyme that liberates 1 µmole of maltose per minute under the specified assay conditions.[7]

Step 1: Convert mg of maltose to µmoles. (Molecular Weight of Maltose Monohydrate =

360.3 g/mol or 0.3603 mg/µmole)

µmoles of Maltose = Amount of Maltose (mg) / 0.3603

Step 2: Calculate the activity in U/mL of the enzyme solution.

Activity (U/mL) = (µmoles of Maltose) / (Incubation Time (min) × Volume of Enzyme

(mL) in reaction) × Dilution Factor

Example Calculation:

If 0.5 mg of maltose is produced in a 15-minute reaction using 0.5 mL of a 10-fold

diluted enzyme:

µmoles = 0.5 mg / 0.3603 = 1.388 µmoles

Activity = (1.388 µmoles) / (15 min × 0.5 mL) × 10 = 1.85 U/mL in the original undiluted

sample.

Workflow Visualization
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Data Analysis
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Caption: Workflow of the DNS assay for amylase activity quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. sciencevivid.com [sciencevivid.com]

2. scribd.com [scribd.com]

3. Construction of Maltose Standard Curve by DNS Method (Theory) : Biochemistry Virtual
Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual
Lab [vlab.amrita.edu]

4. scribd.com [scribd.com]

5. Amylase, Alpha - Assay | Worthington Biochemical [worthington-biochem.com]

6. static.igem.wiki [static.igem.wiki]

7. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]

To cite this document: BenchChem. [Application Note: DNS Assay for Amylase Activity
Quantification]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b600311#dns-assay-protocol-for-quantifying-amylase-
activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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